chemical properties of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
chemical properties of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
The following technical guide provides an in-depth analysis of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry.
Content Type: Technical Monograph & Synthetic Guide Subject: CAS 116834-08-3 | Chemical Properties, Synthesis, and Medicinal Utility
Part 1: Executive Summary & Physicochemical Profile
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a tri-heterocyclic scaffold characterized by a central pyrazole core substituted with a lipophilic phenyl ring at N1, an electron-rich pyrrole moiety at C5, and a polar carboxylic acid at C4.[1][2] This specific substitution pattern creates a "push-pull" electronic system, making it a valuable building block for designing kinase inhibitors, xanthine oxidoreductase (XOR) inhibitors, and anti-inflammatory agents.
The molecule serves as a bioisostere for biaryl systems, offering a unique geometry where the pyrrole ring is twisted out of planarity relative to the pyrazole core to minimize steric clash with the N1-phenyl group, creating a distinct 3D topological space for receptor binding.
Table 1: Physicochemical Specifications
| Property | Value / Description | Source/Prediction |
| CAS Number | 116834-08-3 | ChemicalBook [1] |
| Molecular Formula | C₁₄H₁₁N₃O₂ | Calculated |
| Molecular Weight | 253.26 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Observed (Analogs) |
| Melting Point | 157 °C | EPA/CompTox [2] |
| Predicted pKa (Acid) | 4.00 ± 0.10 (Carboxylic acid) | EPA/CompTox [2] |
| Predicted LogP | 2.01 | EPA/CompTox [2] |
| H-Bond Donors | 1 (COOH) | Structural Analysis |
| H-Bond Acceptors | 3 (N-pyrazole, O-carbonyl, O-hydroxyl) | Structural Analysis |
| Solubility | Soluble in DMSO, DMF, MeOH; Low in Water | Experimental Insight |
Part 2: Synthetic Methodology
The synthesis of this scaffold requires a convergent approach. The most robust industrial route utilizes the Paal-Knorr Pyrrole Synthesis to construct the pyrrole ring onto a pre-formed 5-aminopyrazole precursor. This method avoids the regioselectivity issues often encountered when attempting to introduce the phenyl or carboxyl groups at later stages.
Retrosynthetic Analysis
The target molecule is disconnected at the C5-N(pyrrole) bond.
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Precursor A: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (or its ethyl ester).
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Precursor B: 2,5-Dimethoxytetrahydrofuran (a succinaldehyde equivalent).
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Mechanism: Acid-catalyzed condensation cyclization.
Preferred Synthetic Protocol (Step-by-Step)
This protocol describes the synthesis via the ethyl ester intermediate to maximize yield and purity, followed by hydrolysis.
Step 1: Paal-Knorr Cyclization
Reagents: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq), 2,5-Dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid (Solvent/Catalyst).
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Setup: Charge a round-bottom flask with Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
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Solvation: Add Glacial Acetic Acid (10 mL per gram of substrate).
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Addition: Add 2,5-Dimethoxytetrahydrofuran dropwise at room temperature.
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Reflux: Heat the mixture to reflux (118 °C) for 2–4 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) for the disappearance of the primary amine spot (ninhydrin active).
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Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.
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Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x), wash with saturated NaHCO₃ (to remove acetic acid), dry over Na₂SO₄, and concentrate.
Step 2: Ester Hydrolysis
Reagents: Intermediate Ester, NaOH (2M aq), Ethanol/THF (1:1).
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Reaction: Dissolve the ester in EtOH/THF. Add NaOH solution (3.0 eq).
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Heating: Stir at 60 °C for 3 hours.
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Acidification: Cool to 0 °C. Acidify carefully with 1M HCl to pH ~3.
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Purification: The carboxylic acid will precipitate. Filter, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway transforming the amino-pyrazole precursor into the target pyrrolyl-carboxylic acid scaffold.
Part 3: Reactivity & Structural Logic
Understanding the reactivity profile is crucial for derivatizing this scaffold for drug discovery.
The "Twisted" Geometry
The steric bulk of the phenyl ring at N1 and the pyrrole ring at C5 forces the two rings out of coplanarity. This "twist" is a critical feature:
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Solubility: It disrupts crystal packing energy, often making this analog more soluble than planar tricyclic systems.
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Selectivity: The orthogonal orientation of the pyrrole ring creates a hydrophobic "fin" that can occupy specific pockets in enzyme active sites (e.g., the gatekeeper region in kinases).
Functional Group Reactivity
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Carboxylic Acid (C4): The primary handle for diversification. It readily undergoes amide coupling (EDC/HOBt or HATU conditions) to generate libraries of inhibitors. It can be reduced to the alcohol or converted to a heterocycle (e.g., oxadiazole) for bioisosteric replacement.
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Pyrrole Ring (C5): The pyrrole nitrogen is involved in the bond to the pyrazole, leaving the alpha and beta carbons available. However, the electron-withdrawing nature of the pyrazole-4-carboxylic acid moiety deactivates the pyrrole slightly compared to free pyrrole, making it stable to oxidation but still susceptible to electrophilic aromatic substitution if forcing conditions are used.
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Pyrazole Core: Highly stable under standard physiological and synthetic conditions.
Part 4: Medicinal Chemistry Applications
This scaffold is widely recognized in the design of bioactive small molecules.
Xanthine Oxidoreductase (XOR) Inhibition
1-Phenyl-pyrazole-4-carboxylic acids are established pharmacophores for XOR inhibition, used in treating hyperuricemia (gout) [3].[3] The carboxylic acid interacts with the molybdenum center or key arginine residues in the active site, while the phenyl and pyrrole rings provide hydrophobic anchoring.
Kinase Inhibition
The scaffold mimics the adenine portion of ATP.
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H-Bonding: The N2 of the pyrazole and the C4-carbonyl can form a bidentate H-bond interaction with the kinase hinge region.
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Hydrophobic Slot: The N1-phenyl group typically orients towards the solvent front or the ribose pocket, while the C5-pyrrole can exploit the hydrophobic back-pocket (gatekeeper residue).
Biological Interaction Map
Figure 2: Structure-Activity Relationship (SAR) map highlighting the pharmacophoric roles of each structural domain.
Part 5: Safety & Handling
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Signal Word: Warning
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
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Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.
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Disposal: Dissolve or mix with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
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ChemicalBook. (n.d.). 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS 116834-08-3).[2][5][6] Retrieved from
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U.S. EPA. (n.d.). CompTox Chemicals Dashboard: 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-. Retrieved from
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Zhang, C., et al. (2017).[3] Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 140, 20-30.[3] Retrieved from
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PubChem. (n.d.). 1-phenyl-1H-pyrazole-4-carboxylic acid (Analog Data). National Library of Medicine. Retrieved from
Sources
- 1. rsc.org [rsc.org]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. 116834-08-3 CAS MSDS (1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
